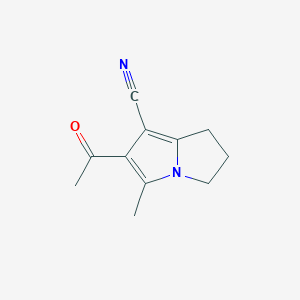

6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-acetyl-6-methyl-2,3-dihydro-1H-pyrrolizine” is a nitrogen-containing heterocyclic compound. It has a molecular formula of C10H13NO and a molecular weight of 163.2163 .

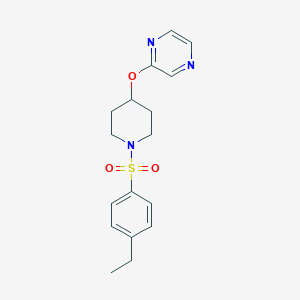

Molecular Structure Analysis

The molecular structure of “5-acetyl-6-methyl-2,3-dihydro-1H-pyrrolizine” is available as a 2D Mol file . The IUPAC Standard InChIKey for this compound is FEOYYZKCVVLICI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-acetyl-6-methyl-2,3-dihydro-1H-pyrrolizine” include a molecular weight of 163.2163 and a molecular formula of C10H13NO .Aplicaciones Científicas De Investigación

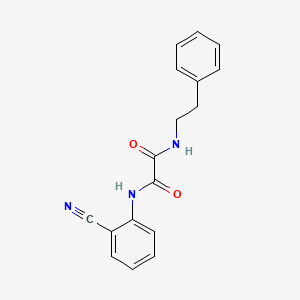

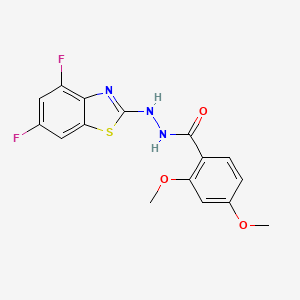

Synthesis and Molecular Docking

A series of novel pyridine and fused pyridine derivatives, including compounds related to 6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile, have been synthesized. These compounds were evaluated through in silico molecular docking screenings targeting GlcN-6-P synthase, revealing moderate to good binding energies. The newly prepared compounds exhibited antimicrobial and antioxidant activities, showcasing their potential in drug development and research into microbial resistance and oxidative stress management (Flefel et al., 2018).

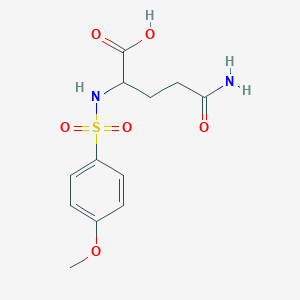

Antisecretory Agents

Research into compounds structurally related to 6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile revealed their potential as antisecretory agents. Specifically, derivatives have shown significant activity in blocking gastric acid secretion in animal models without possessing anticholinergic properties, highlighting their potential for treating conditions like peptic ulcers (Oesterlin et al., 1977).

Photocatalytic Applications

Spiroindenoquinoxaline pyrrolizidines, compounds with a core structure related to 6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile, have been synthesized and evaluated for their photocatalytic reduction of fluorescent dyes in sunlight. This research illustrates the compound's application in environmental remediation, particularly in the degradation of waste effluents from various industries, by acting as a photonic sensor to detect fluorescent dyes without electricity input (Kumari & Singh, 2020).

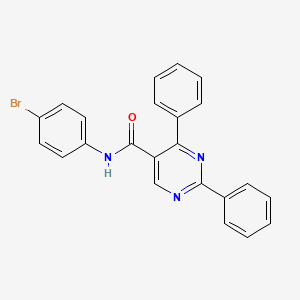

Corrosion Inhibition

5-(Phenylthio)-3H-pyrrole-4-carbonitriles, closely related to the chemical of interest, have been studied as effective corrosion inhibitors for mild steel in acidic environments. Experimental and theoretical investigations have confirmed that these compounds exhibit high inhibition efficiency by adsorbing on the metal surface, acting predominantly as anodic type inhibitors. This application is crucial for protecting industrial equipment and infrastructure from corrosive damage (Verma et al., 2015).

Mecanismo De Acción

Direcciones Futuras

The pyrrolopyrazine structure, which includes pyrrolizine derivatives, is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Propiedades

IUPAC Name |

2-acetyl-3-methyl-6,7-dihydro-5H-pyrrolizine-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-11(8(2)14)9(6-12)10-4-3-5-13(7)10/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBLVNNSDVHAHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2N1CCC2)C#N)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride](/img/structure/B2835440.png)

![2-(4-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2835447.png)

![N-cyclohexyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2835454.png)

![3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B2835458.png)

![3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine](/img/structure/B2835459.png)